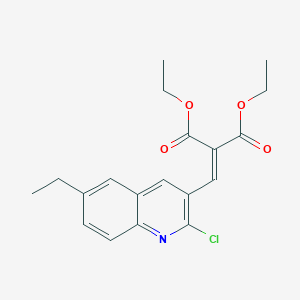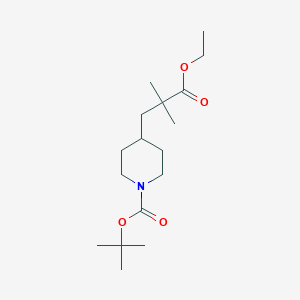
Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate typically involves the reaction of 1-Boc-4-piperidone with ethyl 2,2-dimethylpropanoate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the development of therapeutic agents and drug candidates.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine moiety. This moiety can then participate in various biochemical reactions, such as binding to enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-piperidone: A precursor used in the synthesis of Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate.
3-(1-Boc-4-piperidyl)-1-propanol: Another piperidine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the Boc protecting group allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C17H31NO4 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
tert-butyl 4-(3-ethoxy-2,2-dimethyl-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H31NO4/c1-7-21-14(19)17(5,6)12-13-8-10-18(11-9-13)15(20)22-16(2,3)4/h13H,7-12H2,1-6H3 |
Clé InChI |
WARDXCPVTNLUNR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)CC1CCN(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


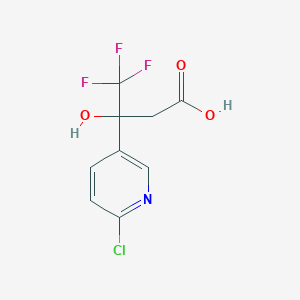

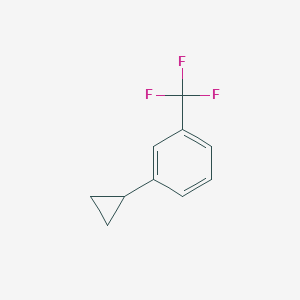


![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)
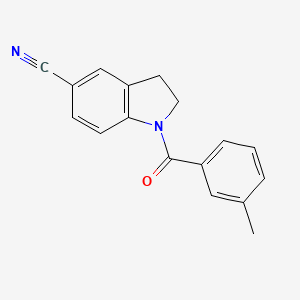
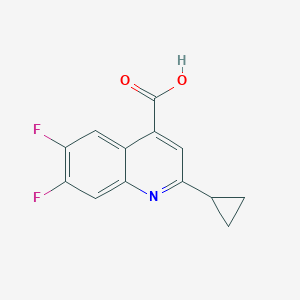

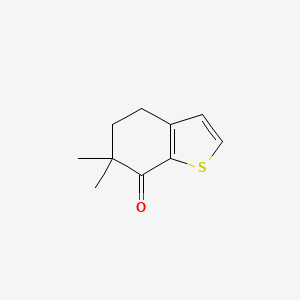
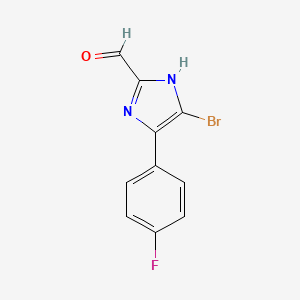

![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
